![molecular formula C9H7IN2 B2660555 4-(4-Iodophenyl)-1H-pyrazole CAS No. 1399654-06-8](/img/structure/B2660555.png)
4-(4-Iodophenyl)-1H-pyrazole
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Description
The compound “4-(4-Iodophenyl)-1H-pyrazole” is likely to be an organic compound containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The “4-Iodophenyl” part suggests that an iodine atom is attached to the phenyl group at the 4th position .
Synthesis Analysis
While specific synthesis methods for “4-(4-Iodophenyl)-1H-pyrazole” were not found, similar compounds are often synthesized through various coupling reactions . For instance, new potentially biologically active N-(4-iodophenyl)-β-alanine derivatives were designed and synthesized .Scientific Research Applications
Microbial Respiration Indicator:
4-(4-Iodophenyl)-1H-pyrazole: (often referred to as Iodophenylpyrazole ) has been employed as an indicator in microbial respiration studies. Researchers use it to assess the respiratory activity of aquatic bacteria. By measuring the reduction of tetrazolium salts, such as INT (2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride), they can estimate electron transport system rates (ETS) and oxygen consumption rates. However, it’s essential to note that this compound can be toxic to prokaryotes within a short time frame .
Recyclable Hypervalent Iodine Reagent:
In organic synthesis, 4-(4-Iodophenyl)-1H-pyrazole and related compounds serve as recyclable hypervalent iodine reagents. For instance, 4,4’-Bis(dichloroiodo)biphenyl and 3-(dichloroiodo)benzoic acid, which share structural similarities with this pyrazole, are used for vicinal chloromethoxylation or iodomethoxylation of unsaturated compounds.
Intermediate in Organic Synthesis:
The compound plays a crucial role as an intermediate in organic synthesis. It serves as a building block for more complex molecules. Researchers utilize it in the preparation of pharmaceuticals, agrochemicals, and dyestuffs. One notable application is its involvement in Suzuki coupling reactions .
properties
IUPAC Name |
4-(4-iodophenyl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBBBUABTHGEFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNN=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Iodophenyl)-1H-pyrazole | |
CAS RN |
1399654-06-8 |
Source
|
Record name | 4-(4-iodophenyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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